N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c20-15-9-5-11-19(15)14-8-2-1-6-12(14)18-16(21)13-7-3-4-10-17-13/h1-4,6-8,10H,5,9,11H2,(H,18,21) |
InChI Key |
NLHQSZQWNIRTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of 2-Pyridinecarboxylic Acid and 2-(2-Oxopyrrolidin-1-yl)aniline
The most straightforward method involves reacting 2-pyridinecarboxylic acid with 2-(2-oxopyrrolidin-1-yl)aniline using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) .
Procedure :
-
Activation : 2-Pyridinecarboxylic acid (1.23 g, 10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDCI (2.3 g, 12 mmol) and N-hydroxysuccinimide (NHS) (1.15 g, 10 mmol) are added, and the mixture is stirred at 0°C for 1 hour.
-
Coupling : 2-(2-Oxopyrrolidin-1-yl)aniline (2.05 g, 10 mmol) is added, followed by triethylamine (2.02 mL, 14.5 mmol). The reaction proceeds at room temperature for 12–18 hours.
-
Work-Up : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product as a white solid (2.8 g, 72%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Reaction Time | 12–18 hours |
Acid Chloride Intermediate Route
To enhance reactivity, 2-pyridinecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride before coupling with the aniline derivative.
Procedure :
-
Chlorination : 2-Pyridinecarboxylic acid (1.23 g) is refluxed with SOCl₂ (10 mL) for 3 hours. Excess SOCl₂ is removed under vacuum.
-
Coupling : The acid chloride is dissolved in DCM and added dropwise to a solution of 2-(2-oxopyrrolidin-1-yl)aniline (2.05 g) and pyridine (2 mL) at 0°C. The mixture is stirred for 6 hours.
-
Isolation : The product precipitates upon addition of ice water, filtered, and recrystallized from ethanol (yield: 75–80%).
Advantages :
-
Higher yields due to increased electrophilicity of the acid chloride.
-
Shorter reaction times (6 hours vs. 18 hours for carbodiimide method).
Nucleophilic Aromatic Substitution (NAS) Strategies
Substitution on Halogenated Pyridine Precursors
Halogenated pyridines serve as electrophilic partners for NAS with 2-(2-oxopyrrolidin-1-yl)aniline. For example, 2-chloropyridine reacts under palladium catalysis.
Procedure :
-
Catalytic System : A mixture of 2-chloropyridine (1.13 g, 10 mmol), 2-(2-oxopyrrolidin-1-yl)aniline (2.05 g), Pd(OAc)₂ (0.11 g, 0.5 mmol), Xantphos (0.29 g, 0.5 mmol), and Cs₂CO₃ (4.89 g, 15 mmol) in toluene is heated at 110°C for 24 hours.
-
Purification : After cooling, the mixture is filtered through Celite, concentrated, and purified via flash chromatography (yield: 65%).
Key Optimization :
-
Ligand Choice : Bulky ligands like Xantphos improve selectivity by minimizing homocoupling side reactions.
-
Base : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in toluene.
Multi-Step Synthesis from Pyrrolidinone Derivatives
Cyclization of γ-Aminobutyric Acid (GABA) Analogs
The pyrrolidinone ring is constructed via intramolecular cyclization of GABA-derived intermediates.
Procedure :
-
Intermediate Synthesis : N-(2-Aminophenyl)-4-chlorobutanamide is prepared by reacting 2-nitroaniline with 4-chlorobutanoyl chloride.
-
Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol.
-
Cyclization : Treatment with NaH in THF induces ring closure to form 2-(2-oxopyrrolidin-1-yl)aniline (yield: 58%).
-
Final Coupling : The aniline is coupled with 2-pyridinecarboxylic acid as described in Section 1.1.
Challenges :
-
Low cyclization yields due to competing intermolecular reactions.
-
Requires strict anhydrous conditions to prevent hydrolysis.
Alternative Methods and Emerging Technologies
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling reactions, reducing time from 18 hours to 30 minutes.
Procedure :
A mixture of 2-pyridinecarboxylic acid, 2-(2-oxopyrrolidin-1-yl)aniline, EDCI, and DMAP in DMF is irradiated at 120°C (300 W) for 30 minutes. Yield increases to 78% compared to conventional heating.
Flow Chemistry Approaches
Continuous flow systems enhance heat/mass transfer, enabling gram-scale synthesis with >90% conversion.
System Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 10 minutes |
| Temperature | 150°C |
| Catalyst | Immobilized lipase |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Amide Coupling | 72 | 98 | 12.50 | High |
| Acid Chloride Route | 80 | 97 | 9.80 | Moderate |
| NAS with Pd Catalysis | 65 | 95 | 45.00 | Low |
| Microwave-Assisted | 78 | 99 | 14.20 | High |
Key Takeaways :
-
Cost Efficiency : Acid chloride route offers the best balance of yield and cost.
-
Scalability : Microwave and flow chemistry methods are preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide exhibits several promising biological activities:
Cancer Therapy
The compound has been studied for its potential to inhibit the programmed cell death protein 1 (PD-1) pathway, which is crucial in cancer immunotherapy. By modulating this pathway, it may enhance T-cell activation against tumors, making it a candidate for developing new cancer treatments.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- PD-1 Inhibition : A study demonstrated that derivatives similar to this compound effectively modulated the PD-1/PD-L1 interaction, leading to enhanced anti-tumor immunity .
- Neurological Applications : Research on AMPA receptor antagonists has shown that compounds with similar structures can significantly reduce seizure activity in animal models, suggesting potential for treating epilepsy .
- Chitin Synthesis Inhibition : Some derivatives have been tested for their ability to inhibit chitin synthesis in insects, indicating potential applications in pest control strategies .
Mechanism of Action
The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Analog: N-(2-(Hydrazinecarbonyl)phenyl)pyridine-2-carboxamide (Compound 6)
Synthesis: Synthesized from methyl 2-(picolinamido)benzoate and hydrazine hydrate in 95% yield . Structural Differences: Replaces the 2-oxopyrrolidinyl group with a hydrazinecarbonyl substituent. Bioactivity: Demonstrated dual inhibitory activity against α-glucosidase and glycogen phosphorylase, key targets in diabetes management. The hydrazine group enhances hydrogen bonding with enzyme active sites, improving potency compared to non-polar substituents .
1,4-Dihydropyridine Derivatives (AZ331 and AZ257)
Structural Features :
- AZ331: Contains a 5-cyano-4-(2-furyl)-6-thioether-2-methyl-1,4-dihydropyridine core with methoxyphenyl substituents.
- AZ257 : Substitutes the methoxyphenyl with a bromophenyl group .
Comparison : - The 1,4-dihydropyridine core (vs. pyridine in the target compound) confers redox-modulating properties.
- Thioether linkages and bulky aryl groups (e.g., bromophenyl) enhance metabolic stability but may reduce solubility. The target compound’s pyrrolidinone moiety likely improves water solubility compared to these lipophilic analogs .
Pyrrolidinecarboxamide Derivatives
Examples :
N-(2-Oxotetrahydrofuran-3-yl)-2-pyridinecarboxamide
Structural Profile: Replaces the pyrrolidinone ring with a 2-oxotetrahydrofuran moiety. Impact:
- The oxygen-rich tetrahydrofuran ring may alter electron distribution, reducing nitrogen-mediated interactions with biological targets.
- Lower molecular weight (206.198 g/mol) compared to the target compound could enhance bioavailability but reduce binding specificity .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Polar groups (e.g., 2-oxopyrrolidinyl, hydrazinecarbonyl) enhance target engagement through hydrogen bonding, while bulky aryl groups improve metabolic stability but may compromise solubility .
- Synthetic Accessibility : High-yield routes (e.g., 95% for Compound 6) suggest feasibility for scaling production of the target compound with optimized protocols .
- Therapeutic Potential: Structural analogs targeting α-glucosidase and glycogen phosphorylase highlight the promise of this compound in diabetes or neurodegenerative diseases, where enzyme modulation is critical .
Biological Activity
N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and immunology. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol. The compound features a pyrrolidinone ring linked to a phenyl group and a pyridine carboxamide moiety, which are crucial for its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, particularly in the context of cancer immunotherapy. It has been studied for its ability to inhibit the programmed cell death protein 1 (PD-1) pathway, which plays a critical role in immune response regulation against tumors. By modulating the PD-1/PD-L1 axis, this compound could enhance T-cell activation and promote anti-tumor immunity .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, in studies involving breast cancer cell lines MCF-7 and MDA-MB-468, compounds structurally similar to this compound showed significant cytotoxic effects, with some derivatives achieving high inhibition rates .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, substituents on the phenyl ring can alter the binding affinity to target proteins. A comparative analysis with similar compounds revealed that modifications such as halogenation or methylation significantly impact their antiproliferative properties and mechanisms of action .
Comparative Table of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)pyridine-3-carboxamide | Chlorinated phenyl group attached to pyridine | Anti-cancer therapies targeting different pathways |
| 6-chloro-N-(4-chloro-pyridin-3-yl)-pyridine-3-carboxamide | Multiple chlorine substituents | Potentially more potent due to enhanced binding |
| N-(4-methylphenyl)pyridine-3-carboxamide | Methyl group substitution on phenyl ring | Investigated for anti-inflammatory properties |
Study on PD-L1 Inhibition
In a recent study focusing on PD-L1 inhibition, this compound was shown to effectively block PD-L1 interactions with PD-1, leading to increased T-cell proliferation in vitro. This study utilized flow cytometry to assess T-cell activation markers post-treatment .
Antiproliferative Activity Assessment
Another significant study employed the National Cancer Institute's (NCI) 60 human tumor cell line screening program to evaluate the antiproliferative effects of various derivatives of this compound. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as effective anti-cancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between pyridine-2-carboxylic acid derivatives and substituted aniline intermediates. For example, highlights the use of activated esters (e.g., HATU or EDCI) in amide bond formation under inert conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalytic bases (e.g., DIPEA) to improve yields .
- Characterization : Post-synthesis purification via column chromatography (silica gel, gradient elution) and validation by /-NMR, HPLC (>98% purity), and HRMS are critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods for weighing and handling due to potential respiratory irritation ().
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Incompatible with strong oxidizers; segregate accordingly .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- NMR Analysis : Confirm the pyrrolidinone ring (δ ~2.0–2.5 ppm for methylene protons adjacent to the carbonyl) and pyridine moiety (aromatic protons δ ~7.5–8.5 ppm). -NMR should show carbonyl signals at ~170–175 ppm .
- Mass Spectrometry : HRMS (ESI+) should match the molecular formula (exact mass: 305.1164) with minimal isotopic deviation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for pyrrolidine-2-carboxamide derivatives?
- Case Study : shows that structural variations (e.g., acyl groups on the pyrrolidine ring) significantly alter AT1 receptor binding. If conflicting bioactivity arises, compare substituent effects using isosteric replacements (e.g., replacing a benzyl group with a cyclohexylmethyl group) .
- Validation : Conduct competitive binding assays (e.g., -angiotensin II displacement) and functional assays (e.g., calcium flux in HEK293 cells) to confirm target engagement .
Q. How can polymorphic forms of this compound impact its pharmacokinetic profile, and what techniques identify these forms?
- Polymorphism Analysis : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to detect crystalline vs. amorphous phases. highlights the importance of polymorph screening for solubility and bioavailability optimization .
- In Vivo Correlation : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict absorption variability .
Q. What computational methods are effective in predicting the binding mode of this compound to therapeutic targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like AT1 receptors. Focus on hydrogen bonding with the pyrrolidinone carbonyl and hydrophobic contacts from the pyridine ring .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability and ligand-induced conformational changes in the receptor .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Experimental Design : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). For example, notes that dermal toxicity (Category 4) varies with exposure duration .
- Controls : Include positive controls (e.g., doxorubicin for apoptosis) and validate cell viability via multiple methods (MTT, ATP luminescence) .
Q. Why might synthetic yields vary between batches, and how can reproducibility be improved?
- Root Cause : Trace impurities in starting materials (e.g., residual solvents in aniline intermediates) or moisture in reaction vessels. emphasizes using anhydrous solvents and molecular sieves for moisture-sensitive steps .
- Quality Control : Implement in-process LC-MS monitoring to detect side products early and adjust reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
